molecular formula C7H2BrF3N2 B1399293 5-Bromo-2-(trifluoromethyl)isonicotinonitrile CAS No. 1070892-04-4

5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Cat. No.: B1399293
CAS No.: 1070892-04-4
M. Wt: 251 g/mol
InChI Key: XBGQKEABZCTRRT-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C7H2BrF3N2 and a molecular weight of 251.01 g/mol It is a derivative of isonicotinonitrile, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is likely that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be between 1.74 and 3.89 , which may impact its distribution and bioavailability.

Result of Action

Given the lack of specific target information, it is difficult to predict the exact outcomes of its action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets. Specific details about how these factors influence the action of this compound are currently unknown .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(trifluoromethyl)isonicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of metabolic reactions . Additionally, it can bind to specific proteins, altering their function and activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses . Furthermore, it can alter gene expression by interacting with transcription factors, thereby affecting the transcription of specific genes. These changes can lead to variations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This inhibition can result in decreased metabolic activity and altered biochemical pathways. Additionally, this compound can affect gene expression by binding to transcription factors, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to significant changes in biochemical pathways and cellular processes . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting metabolic flux and metabolite levels . The compound can alter the activity of these enzymes, leading to changes in the metabolism of other compounds. This interaction can result in altered levels of metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound may be actively transported into cells or passively diffuse across cell membranes. Once inside the cell, it can bind to specific proteins, influencing its distribution within cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and metabolism. The localization of the compound within the cell can influence its biochemical activity and overall cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile typically involves the bromination of 2-(trifluoromethyl)isonicotinonitrile. One common method includes the reaction of 2-(trifluoromethyl)isonicotinonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethyl)isonicotinonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(trifluoromethyl)isonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, including polymers and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 5-Bromo-2-iodopyridine

Uniqueness

5-Bromo-2-(trifluoromethyl)isonicotinonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group on the isonicotinonitrile scaffold. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGQKEABZCTRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719900
Record name 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070892-04-4
Record name 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-(TRIFLUOROMETHYL)ISONICOTINONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 100 mL round bottom equipped with a stir bar, condenser and nitrogen inlet was charged 5.2 g (19.3 mmol) of 5-bromo-2-trifluoromethyl-isonicotinamide. The solid was diluted with 12 mL of phosphorus oxychloride. The mixture was heated at 70° C. for 3 hr. The mixture was cooled to ambient temperature and poured onto ice. The mixture was neutralized with the careful addition of 50% sodium hydroxide. The resulting off-white solid was collected by filtration, washed with water and dried in vacuo at 50° C. for 18 h. This afforded 4.5 g of 5-bromo-2-trifluoromethyl-isonicotinonitrile 1-1 as an off-white solid in a 94% yield. 1HNMR (CDCl3), δ, 9.03 (s, 1H), 7.91 (s, 1H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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